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molecular formula C6H8S B1217622 3,4-Dimethylthiophene CAS No. 632-15-5

3,4-Dimethylthiophene

Cat. No. B1217622
M. Wt: 112.19 g/mol
InChI Key: GPSFYJDZKSRMKZ-UHFFFAOYSA-N
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Patent
US07663301B2

Procedure details

A solution of 1.5 M n-butyllithium (3.4 mL, 5.1 mmol) in ether was added dropwise under argon to a solution of 3,4-dimethylthiophene trimer (1.62 g, 4.8 mmol, See Example 16) in dry THF (10 mL) at −70° C. and the resultant solution was warmed to −50° C. Next, 0.4 mL (5.4 mmol) of DMF was added dropwise and the mixture allowed to warm to room temperature overnight. The mixture was poured into a mixture of 1 liter of 12 M HCl and crushed in certain embodiments and thereafter extracted with ether. The organic layers were combined, washed with water, and dried over MgSO4. After evaporation of the solvent, the residue was purified by column chromatography (silica gel, hexane/CH2Cl2 (v:v) 3:1) to give the product 2-formyl-3,4-dimethylthiophene as a yellow solid (0.98 g, 56%) and recovered unreacted trimer (0.55 g). 1H NMR (CDCl3) δ 10.08 (1H, s, CHO), 6.99 (1H, s, aromatic H), 2.53 (3H, s, CH3), 2.22 (3H, s, CH3), 2.16 (3H, s, CH3), 2.13 (3H, s, CH3), 2.10 (6H, s CH3).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]1[C:11]([CH3:12])=[CH:10][S:9][CH:8]=1.CN([CH:16]=[O:17])C.Cl>CCOCC.C1COCC1>[CH:16]([C:8]1[S:9][CH:10]=[C:11]([CH3:12])[C:7]=1[CH3:6])=[O:17]

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CSC=C1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crushed in certain embodiments
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, hexane/CH2Cl2 (v:v) 3:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1SC=C(C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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